molecular formula C56H50B4N4O8 B3069719 5,10,15,20-Tetrakis(4-(1,3,2-dioxaborinan-2-yl)phenyl)porphyrin CAS No. 1270214-59-9

5,10,15,20-Tetrakis(4-(1,3,2-dioxaborinan-2-yl)phenyl)porphyrin

Cat. No.: B3069719
CAS No.: 1270214-59-9
M. Wt: 950.3 g/mol
InChI Key: WOFTZQNOAAONLG-UHFFFAOYSA-N
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Description

5,10,15,20-Tetrakis(4-(1,3,2-dioxaborinan-2-yl)phenyl)porphyrin is a complex organic compound with the molecular formula C56H50B4N4O8. It is a derivative of porphyrin, a class of compounds known for their extensive applications in various fields, including chemistry, biology, and medicine. This compound is particularly notable for its unique structural features, which include four boron-containing dioxaborinan groups attached to the phenyl rings of the porphyrin core .

Mechanism of Action

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors . For instance, light is a critical factor for porphyrins involved in photocatalytic processes or photodynamic therapy. Additionally, the pH and temperature of the environment can also affect the compound’s action and stability.

Chemical Reactions Analysis

5,10,15,20-Tetrakis(4-(1,3,2-dioxaborinan-2-yl)phenyl)porphyrin undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the dioxaborinan groups or the porphyrin core .

Scientific Research Applications

5,10,15,20-Tetrakis(4-(1,3,2-dioxaborinan-2-yl)phenyl)porphyrin has a wide range of scientific research applications:

Comparison with Similar Compounds

Compared to other porphyrin derivatives, 5,10,15,20-Tetrakis(4-(1,3,2-dioxaborinan-2-yl)phenyl)porphyrin is unique due to its boron-containing dioxaborinan groups. Similar compounds include:

These compounds share the porphyrin core but differ in their functional groups, which confer distinct properties and applications.

Properties

IUPAC Name

5,10,15,20-tetrakis[4-(1,3,2-dioxaborinan-2-yl)phenyl]-21,23-dihydroporphyrin
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H50B4N4O8/c1-29-65-57(66-30-1)41-13-5-37(6-14-41)53-45-21-23-47(61-45)54(38-7-15-42(16-8-38)58-67-31-2-32-68-58)49-25-27-51(63-49)56(40-11-19-44(20-12-40)60-71-35-4-36-72-60)52-28-26-50(64-52)55(48-24-22-46(53)62-48)39-9-17-43(18-10-39)59-69-33-3-34-70-59/h5-28,61,64H,1-4,29-36H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOFTZQNOAAONLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCCO1)C2=CC=C(C=C2)C3=C4C=CC(=C(C5=NC(=C(C6=CC=C(N6)C(=C7C=CC3=N7)C8=CC=C(C=C8)B9OCCCO9)C1=CC=C(C=C1)B1OCCCO1)C=C5)C1=CC=C(C=C1)B1OCCCO1)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H50B4N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

950.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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